5-(4-Methylphenyl)tetraphene-7,12-dione
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Overview
Description
5-(4-Methylphenyl)tetraphene-7,12-dione is a chemical compound belonging to the class of tetraphenes It is characterized by a tetraphene-7,12-dione core substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)tetraphene-7,12-dione can be achieved through the oxidative reorganization of cyclobutene-fused naphthalen-1-ones. This method involves the use of allenyne precursors, which are prepared from alkynyl-benzaldehydes and 3-substituted prop-2-ynyl bromides using an indium-mediated allenylation under Barbier conditions in aqueous media . The oxidative reorganization process is controlled to yield the desired tetraphene-7,12-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)tetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5-(4-Methylphenyl)tetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)tetraphene-7,12-dione involves its interaction with molecular targets through its aromatic and ketone functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s ability to transport charge is crucial for its function as a semiconductor.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)tetraphene-7,12-dione: Similar structure with a methoxy group instead of a methyl group.
1,8-Dihydroxy-3-methyl-7,12-tetraphenedione: Contains additional hydroxy groups, which can alter its reactivity and applications.
Uniqueness
5-(4-Methylphenyl)tetraphene-7,12-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
62051-42-7 |
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Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C25H16O2/c1-15-10-12-16(13-11-15)21-14-22-23(18-7-3-2-6-17(18)21)25(27)20-9-5-4-8-19(20)24(22)26/h2-14H,1H3 |
InChI Key |
GVTIIFVAHQTJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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